molecular formula C11H8ClN3O3 B10896591 5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

5-{[(E)-(5-chloro-2-hydroxyphenyl)methylidene]amino}pyrimidine-2,4(1H,3H)-dione

Cat. No.: B10896591
M. Wt: 265.65 g/mol
InChI Key: QGYSILWPKRLXKZ-UHFFFAOYSA-N
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Description

The compound 5-{[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-PYRIMIDINEDIONE is a synthetic organic molecule that features a pyrimidinedione core with a substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-PYRIMIDINEDIONE typically involves the following steps:

    Condensation Reaction: The initial step involves the condensation of 5-chloro-2-hydroxybenzaldehyde with urea or thiourea in the presence of a suitable catalyst. This reaction forms the intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization under acidic or basic conditions to form the pyrimidinedione ring structure.

    Purification: The final product is purified using recrystallization or chromatographic techniques to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-{[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-PYRIMIDINEDIONE: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Halogen substitution reactions can occur at the chloro position, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

5-{[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-PYRIMIDINEDIONE: has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.

    Biology: It is used in biochemical assays to study enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound’s unique structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 5-{[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-PYRIMIDINEDIONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 5-{[(5-BROMO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-PYRIMIDINEDIONE
  • 5-{[(5-METHOXY-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-PYRIMIDINEDIONE

Uniqueness

Compared to similar compounds, 5-{[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-PYRIMIDINEDIONE is unique due to the presence of the chloro substituent, which can influence its reactivity and interaction with biological targets. The chloro group can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and reach intracellular targets.

5-{[(5-CHLORO-2-HYDROXYPHENYL)METHYLENE]AMINO}-2,4(1H,3H)-PYRIMIDINEDIONE , covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C11H8ClN3O3

Molecular Weight

265.65 g/mol

IUPAC Name

5-[(5-chloro-2-hydroxyphenyl)methylideneamino]-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C11H8ClN3O3/c12-7-1-2-9(16)6(3-7)4-13-8-5-14-11(18)15-10(8)17/h1-5,16H,(H2,14,15,17,18)

InChI Key

QGYSILWPKRLXKZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NC2=CNC(=O)NC2=O)O

Origin of Product

United States

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